molecular formula C21H23N3O5S B2410605 N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide CAS No. 922072-98-8

N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide

Cat. No.: B2410605
CAS No.: 922072-98-8
M. Wt: 429.49
InChI Key: OMLCUJDDUVYMLF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications

Pharmacology and Antinociceptive Applications

N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide and its derivatives show promise in pharmacology, particularly as antinociceptive agents. For example, a study highlighted the antinociceptive pharmacology of a novel nonpeptidic B1 receptor antagonist closely related to this compound. It showed high affinity for human and mouse B1 receptors and demonstrated significant antinociceptive actions in various mouse and rat pain models, suggesting potential for treating inflammatory and neuropathic pain states (Porreca et al., 2006).

Coordination Chemistry and Antioxidant Activity

In coordination chemistry, derivatives of this compound have been used to create novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized for their structural properties and have shown significant antioxidant activity, as assessed by various in vitro methods (Chkirate et al., 2019).

Radiochemistry for Imaging Applications

In radiochemistry, related compounds have been developed as radiolabeled, nonpeptide angiotensin II antagonists for imaging purposes. These compounds were prepared by C-11 methylation and showed potential for imaging angiotensin II, AT1 receptors (Hamill et al., 1996).

Synthesis and Biological Evaluation for Anticancer Applications

Some derivatives have been synthesized and studied for their anticancer activity. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized, showing high selectivity and apoptosis induction in human lung adenocarcinoma cells, suggesting potential as anticancer agents (Evren et al., 2019).

Enzyme Inhibitory Potential

The enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties has been investigated, revealing substantial inhibitory activity against -glucosidase and acetylcholinesterase, highlighting potential therapeutic applications (Abbasi et al., 2019).

Antimicrobial and Antitubercular Activity

N-substituted acetamide derivatives of the compound have been evaluated for their antimicrobial and antitubercular activities. These derivatives displayed interesting antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis, indicating their potential in treating bacterial infections (Ranjith et al., 2014).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-4-29-18-11-7-16(8-12-18)23-20(25)14-30(26,27)21-22-13-19(24(21)2)15-5-9-17(28-3)10-6-15/h5-13H,4,14H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLCUJDDUVYMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=NC=C(N2C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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